Pyridine-3-sulfonyl chloride hydrochloride

Overview

Description

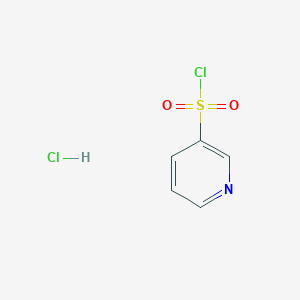

Pyridine-3-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C5H4ClNO2S·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in chemical research and industrial applications .

Mechanism of Action

Target of Action

Pyridine-3-sulfonyl chloride hydrochloride is primarily used as a reagent in the synthesis of pyrimidine derivatives . These derivatives have shown anti-proliferative activity against negative breast cancer cells .

Mode of Action

The compound interacts with its targets through a process known as diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . This results in the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of pyrimidine derivatives. The compound is used to synthesize new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its anti-proliferative activity against negative breast cancer cells . This suggests that the compound may have potential therapeutic applications in the treatment of this type of cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be handled in a well-ventilated place under inert gas (nitrogen or argon) at 2-8°C . Contact with water liberates toxic gas .

Biochemical Analysis

Biochemical Properties

It is known that sulfonyl chloride compounds can react with amines to form sulfonamides , which are a class of compounds that can interact with various enzymes and proteins. The exact nature of these interactions would depend on the specific structure of the resulting sulfonamide.

Cellular Effects

It is known that the compound has anti-proliferative activity against negative breast cancer cells . This suggests that Pyridine-3-sulfonyl chloride hydrochloride may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonyl chloride hydrochloride can be synthesized through several methods. One common method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This reaction is typically carried out in a solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity . Another method involves the use of a microchannel reactor, where 3-aminopyridine undergoes diazotization followed by chlorosulfonylation with thionyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to maximize efficiency and yield. The use of microchannel reactors allows for precise control over reaction conditions, leading to higher stability and reduced byproduct formation . This method is advantageous due to its mild reaction conditions, good safety profile, and environmental benefits.

Chemical Reactions Analysis

Types of Reactions: Pyridine-3-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form pyridine-3-sulfonic acid.

Reduction: It can be reduced to form pyridine-3-sulfonyl amides.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Hydrolysis Conditions: Typically involves aqueous solutions under mild conditions.

Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.

Major Products:

Sulfonamide Derivatives: Formed from substitution reactions.

Pyridine-3-sulfonic Acid: Formed from hydrolysis.

Pyridine-3-sulfonyl Amides: Formed from reduction reactions.

Scientific Research Applications

Applications in Organic Synthesis

-

Intermediate in Drug Development:

Pyridine-3-sulfonyl chloride hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been employed in the preparation of sulfonamide derivatives, which are significant in medicinal chemistry for their antibacterial properties. -

Reagent for Derivatization:

This compound is frequently used for the derivatization of phenolic compounds, such as bisphenol A (BPA). The derivatization enhances detection sensitivity during analytical measurements, making it valuable in environmental monitoring of endocrine disruptors . -

Synthesis of Sulfonamides:

The compound acts as a sulfonylating agent, facilitating the synthesis of sulfonamide derivatives through nucleophilic substitution reactions. This application is particularly relevant in developing new therapeutic agents.

Analytical Chemistry Applications

-

Detection and Quantification:

This compound has been utilized for the quantitative analysis of various analytes due to its ability to form stable derivatives that can be easily detected using chromatographic techniques. -

Chromatography Enhancements:

In chromatography, this compound aids in improving separation efficiency by modifying target molecules, thus enhancing their retention on stationary phases .

Case Studies

Comparison with Similar Compounds

Pyridine-4-sulfonyl Chloride: Similar in structure but differs in the position of the sulfonyl chloride group.

Pyridine-2-sulfonyl Chloride: Another isomer with the sulfonyl chloride group at the 2-position.

Biphenyl-4-sulfonyl Chloride: A related compound with a biphenyl structure instead of a pyridine ring.

Uniqueness: Pyridine-3-sulfonyl chloride hydrochloride is unique due to its specific reactivity and position of the sulfonyl chloride group, which allows for selective reactions and the formation of specific derivatives. This makes it particularly valuable in the synthesis of pharmaceuticals where precise structural modifications are required .

Biological Activity

Pyridine-3-sulfonyl chloride hydrochloride (CAS No. 42899-76-3) is a sulfonyl chloride derivative of pyridine that has garnered interest for its potential biological activities and applications in medicinal chemistry. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and antifungal agents. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C₅H₄Cl₂N₁O₂S

- Molecular Weight : 214.07 g/mol

- InChI Key : VIVPWOMJFLICOZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) in solvents such as chlorobenzene or trifluoromethylbenzene. This method has been reported to yield high purity products with minimal by-products, making it suitable for industrial applications .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study investigating various sulfonamide derivatives, compounds synthesized from pyridine-3-sulfonyl chloride exhibited potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis pathways, similar to other sulfonamide antibiotics .

CNS Disorders

Research has indicated that derivatives of pyridine-3-sulfonyl chloride may be effective in treating central nervous system disorders. For instance, compounds synthesized from this sulfonyl chloride have been investigated for their potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compounds were shown to inhibit acetylcholinesterase activity, suggesting a mechanism that could enhance cholinergic neurotransmission .

Case Studies

- Antifungal Activity : A case study reported the synthesis of a series of antifungal agents derived from pyridine-3-sulfonyl chloride. These compounds were tested against Candida albicans and exhibited significant inhibitory effects, with some derivatives showing activity comparable to established antifungal medications .

- Neuroprotective Effects : In a preclinical study, a compound derived from pyridine-3-sulfonyl chloride was evaluated for its neuroprotective properties in a mouse model of Alzheimer's disease. The results indicated that treatment led to reduced amyloid plaque formation and improved cognitive function, highlighting the potential therapeutic role of this class of compounds in neurodegenerative conditions .

Data Table: Biological Activity Summary

Properties

IUPAC Name |

pyridine-3-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVPWOMJFLICOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502990 | |

| Record name | Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42899-76-3 | |

| Record name | Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-3-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.